REACTION_SMILES
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[CH3:1][C:2](=[O:3])[CH2:4][c:5]1[cH:6][cH:7][n:8][cH:9][cH:10]1.[CH3:21][C:22]([O:23][C:24](=[O:25])[CH3:26])=[O:27].[CH3:28][C:29](=[O:30])[OH:31].[CH:11]([O:12][CH2:13][CH3:14])([O:15][CH2:16][CH3:17])[O:18][CH2:19][CH3:20]>>[CH3:1][C:2](=[O:3])[C:4]([c:5]1[cH:6][cH:7][n:8][cH:9][cH:10]1)=[CH:11][O:12][CH2:13][CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cc1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(OCC)OCC
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Name
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CCOC=C(C(C)=O)c1ccncc1
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Type
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product
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Smiles
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CCOC=C(C(C)=O)c1ccncc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |